molecular formula C5H12N2O B156955 2-amino-N,N-dimethylpropanamide CAS No. 124491-96-9

2-amino-N,N-dimethylpropanamide

Cat. No.: B156955
CAS No.: 124491-96-9
M. Wt: 116.16 g/mol
InChI Key: WSFGOLVWRKEQOW-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylpropanamide: is an organic compound with the molecular formula C5H12N2O It is a derivative of propanamide, where the amide nitrogen is substituted with two methyl groups and an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanenitrile with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired amide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Amino-N,N-dimethylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile , participating in various biochemical reactions. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can form hydrogen bonds and electrostatic interactions with proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,N,2-trimethylpropanamide
  • 2-Hydroxy-N,N-dimethylpropanamide
  • N,N-Dimethylpropanamide

Uniqueness

Compared to its analogs, 2-amino-N,N-dimethylpropanamide is unique due to the presence of both an amino group and two methyl groups on the amide nitrogen. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGOLVWRKEQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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